Evidence Item 1: Optimized Lipophilicity (cLogP) Balances Synthetic Utility and Downstream Drug‑Likeness
The cyclopentyl substituent yields a calculated partition coefficient (cLogP) of 2.92, which is intermediate between the more polar benzyl analog (cLogP = 3.50) and the slightly more lipophilic cyclohexyl analog (cLogP = 3.31) [REFS‑1, REFS‑2, REFS‑3]. This difference of −0.58 log units vs. benzyl and −0.39 log units vs. cyclohexyl is substantial in a medicinal chemistry context, where small changes in lipophilicity can significantly affect membrane permeability, metabolic stability, and off‑target binding [REFS‑4]. The cyclopentyl group thus offers a finely tuned lipophilic profile that may enhance the drug‑likeness of final compounds derived from this intermediate.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.9181 |
| Comparator Or Baseline | tert-Butyl (1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7): 3.5045; tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate (CAS 1286265-91-5): 3.3082 |
| Quantified Difference | −0.58 log units vs. benzyl; −0.39 log units vs. cyclohexyl |
| Conditions | Calculated cLogP values from vendor and database sources; standardized computational methods. |
Why This Matters
An intermediate cLogP value can improve the balance between aqueous solubility and membrane permeability in derived drug candidates, potentially reducing the need for extensive lipophilicity optimization in later synthetic stages.
- [1] Chem960. Product Page: tert-butyl N-(1-benzylpiperidin-4-yl)carbamate, CAS 73889-19-7. LogP: 3.50450, PSA: 41.57000. Accessed April 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
